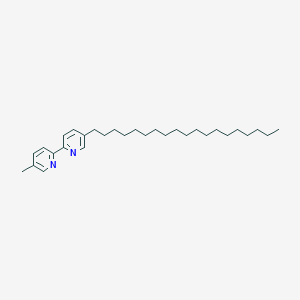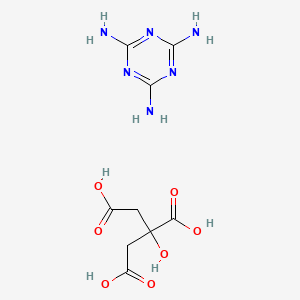
1,1'-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound features two imidazolium rings connected by an ethane-1,2-diyl bridge, with butyl groups attached to the nitrogen atoms of the imidazolium rings. The dibromide counterions balance the positive charges on the imidazolium rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-butylimidazole with 1,2-dibromoethane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the imidazole rings attack the carbon atoms of the 1,2-dibromoethane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The imidazolium rings can undergo redox reactions, where the oxidation state of the nitrogen atoms can be altered.
Complexation: The compound can form complexes with metal ions, which can be utilized in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxide or alkoxide derivatives, while oxidation and reduction reactions can result in various imidazolium derivatives with altered oxidation states.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several scientific research applications:
Catalysis: The compound can be used as a catalyst or a ligand in various catalytic reactions, including organic transformations and polymerization reactions.
Biological Studies: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Material Science: The compound can be used in the synthesis of ionic liquids, which have applications in green chemistry and as solvents for various chemical processes.
Pharmaceutical Research: The compound’s imidazolium structure can be explored for potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide depends on its specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, the compound can interact with metal ions, affecting the function of metalloproteins and metalloenzymes. The imidazolium rings can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): This compound has a similar structure but with ethyl groups instead of butyl groups and hexafluorido phosphate counterions instead of bromide ions.
3,3′-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound features a butane-1,4-diyl bridge instead of an ethane-1,2-diyl bridge and dimethyl groups instead of butyl groups.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of butyl groups and dibromide counterions, which can influence its solubility, reactivity, and potential applications. The presence of butyl groups can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments.
Properties
CAS No. |
678138-60-8 |
|---|---|
Molecular Formula |
C16H32Br2N4 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-butyl-1-[2-(3-butyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C16H30N4.2BrH/c1-3-5-7-17-9-11-19(15-17)13-14-20-12-10-18(16-20)8-6-4-2;;/h9-12H,3-8,13-16H2,1-2H3;2*1H |
InChI Key |
QSDMRFUHSMJGMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C[NH+](C=C1)CC[NH+]2CN(C=C2)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)



![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
